molecular formula C12H12Cl2N2OS B384501 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole CAS No. 500276-77-7

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole

Cat. No.: B384501
CAS No.: 500276-77-7
M. Wt: 303.2g/mol
InChI Key: VOZFRWCWOKHDPQ-UHFFFAOYSA-N
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Description

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole is a chemical compound with the molecular formula C12H12Cl2N2OS and a molecular weight of 303.2 g/mol. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methoxy group and a sulfanyl group attached to a dichlorocyclopropylmethyl moiety .

Preparation Methods

The synthesis of 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the benzimidazole core using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the sulfanyl group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound.

    Incorporation of the dichlorocyclopropylmethyl moiety: This final step involves the reaction of the sulfanyl-substituted benzimidazole with a dichlorocyclopropylmethyl halide under basic conditions

Chemical Reactions Analysis

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorocyclopropylmethyl moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides

Scientific Research Applications

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division

Comparison with Similar Compounds

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole can be compared with other similar compounds, such as:

    2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-1H-benzimidazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-methoxy-2-mercaptobenzimidazole: Contains a mercapto group instead of the sulfanyl group, which may influence its oxidation and reduction reactions.

    2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-chloro-1H-benzimidazole: Substitutes the methoxy group with a chloro group, potentially altering its chemical properties and applications

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-17-8-2-3-9-10(4-8)16-11(15-9)18-6-7-5-12(7,13)14/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZFRWCWOKHDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3CC3(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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